Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone
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Overview
Description
Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[35]nonan-6-yl]methanone is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the cyclopentene ring followed by the introduction of the trifluoromethyl group and the spirocyclic azaspiro structure. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action for Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the spirocyclic structure may influence its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopent-3-en-1-ylmethanol: Shares the trifluoromethyl and cyclopentene moieties.
1-(Trifluoromethyl)cyclopent-3-enecarboxylic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
Cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone is unique due to its spirocyclic structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
cyclopent-3-en-1-yl-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)12-6-9-19(10-14(12)7-3-8-14)13(20)11-4-1-2-5-11/h1-2,11-12H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFMVXUCQBYJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CCC2C(F)(F)F)C(=O)C3CC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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